Absolute Ortho-Monoaryl Selectivity in Pd-Catalyzed C-H Activation for Biaryl Synthesis
N-(2-Aminophenyl)acetamide functions as a novel bidentate directing group that enables Pd-catalyzed, selective monoarylation of ortho-C-H bonds of benzamides, a reaction that is not achievable with simpler or monodentate directing groups. The use of this compound leads to 'absolute ortho-monoaryl selectivity' [1].
| Evidence Dimension | Regioselectivity in C-H activation |
|---|---|
| Target Compound Data | Absolute ortho-monoaryl selectivity |
| Comparator Or Baseline | Simpler directing groups (e.g., monodentate acetamide) or no directing group, which lack this level of ortho-selectivity and can lead to mixtures or low yields |
| Quantified Difference | Complete vs. partial/non-selective |
| Conditions | Pd-catalyzed reaction with aryl/heteroaryl iodides and Mn(OAc)2 co-oxidant |
Why This Matters
This selectivity is critical for the efficient synthesis of single-isomer biaryl amide products, minimizing purification steps and maximizing synthetic yield, a key performance metric for procurement in fine chemical and pharmaceutical R&D.
- [1] Pimparkar, S., Bhattacharya, T., & Maji, B. (2017). Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7. The Journal of Organic Chemistry, 82(10), 5280-5289. View Source
